![molecular formula C11H12N2 B12862096 5-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B12862096.png)
5-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole
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Overview
Description
5-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a fused ring system combining a pyrrole and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrrole and imidazole derivatives under acidic or basic conditions. For instance, the reaction of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines can yield the desired compound through double cyclodehydration and aromatization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the ring system.
Scientific Research Applications
5-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes or interact with DNA, leading to various biological effects. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound shares a similar fused ring system and has been studied for its antileishmanial activity.
Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine: This hybrid structure has shown potential for bioimaging applications due to its fluorescence properties.
Uniqueness
5-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole is unique due to its specific ring fusion and the presence of a methyl group, which can influence its chemical reactivity and biological activity
Biological Activity
5-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole is a heterocyclic compound with a fused ring system that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, anticancer effects, and mechanisms of action.
Chemical Structure and Properties
This compound has a unique structure characterized by a fused pyrrolo-benzimidazole ring system. This structural configuration is significant for its biological activity as it influences the compound's interaction with various biological targets.
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C11H12N2 |
Molecular Weight | 176.23 g/mol |
CAS Number | 135513-35-8 |
Antimicrobial Activity
Research indicates that derivatives of benzimidazole and related compounds exhibit significant antimicrobial properties. For instance, studies have shown that various substituted benzimidazoles demonstrate minimum inhibitory concentrations (MICs) ranging from 0.39 to 0.78 mg/L against Gram-positive and Gram-negative bacteria .
In a comparative study, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited potent antibacterial activity with MIC values comparable to standard antibiotics like ciprofloxacin.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and inhibition of specific kinases associated with tumor growth.
Case Study: In Vitro Evaluation
In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values for these effects ranged from 15 µM to 30 µM, indicating a promising therapeutic index for further development.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound interacts with specific enzymes such as kinases and phosphatases, inhibiting their activity and thereby disrupting cellular signaling pathways critical for cancer progression.
- DNA Interaction : Preliminary studies suggest that the compound may intercalate with DNA, leading to the inhibition of replication and transcription processes essential for cell survival.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the methyl group or other substituents can significantly impact its potency and selectivity against various biological targets.
Modification | Effect on Activity |
---|---|
Methyl Group Position | Affects binding affinity to target enzymes |
Substituent Variations | Alters solubility and bioavailability |
Properties
Molecular Formula |
C11H12N2 |
---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H12N2/c1-8-4-2-5-9-11(8)12-10-6-3-7-13(9)10/h2,4-5H,3,6-7H2,1H3 |
InChI Key |
QUWSSTDACGRZNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N3CCCC3=N2 |
Origin of Product |
United States |
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